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Compound of Interest

Compound Name: Desthiazolylmethyl ritonavir

Cat. No.: B561960

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical
data for Desthiazolylmethyl ritonavir, a known impurity and degradation product of the
antiretroviral drug, Ritonavir. This document is intended for researchers, scientists, and drug
development professionals involved in the characterization, quality control, and stability testing
of Ritonavir and its related substances.

Chemical Identity
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Parameter Value Reference

(2S)-N-[(2S)-1-[(4S,5S)-4-
benzyl-2-o0xo0-1,3-oxazolidin-5-
yl]-3-phenylpropan-2-yl]-3-

Systematic Name methyl-2-[[methyl-[(2-propan-2-  [1][2]
yl-1,3-thiazol-4-
yl)methyl]carbamoyl]lamino]but
anamide

Ritonavir EP Impurity L,

Desthiazolylmethyl Ritonavir,
Synonyms ) ) o [2][3]
Ritonavir Oxazolidinone

Derivative
CAS Number 256328-82-2 [4]
Molecular Formula Cs33Ha3Ns04S [4]
Molecular Weight 605.80 g/mol [4]
Exact Mass 605.3036 [4]

Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for
Desthiazolylmethyl ritonavir, the following tables present expected spectroscopic data based
on its chemical structure and established principles of NMR, IR, and MS spectroscopy. These
values are intended to serve as a reference for the identification and characterization of this
impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected *H NMR Chemical Shifts (in CDClIs, estimated)
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Expected Chemical Shift

Proton Assignment Multiplicity
(ppm)
Aromatic Protons (Phenyl
fings) 7.10 - 7.40 m
Thiazole Proton ~7.00 S
CH (Oxazolidinone ring) 4.20 - 4.50 m
CHz (Benzyl groups) 2.80-3.20 m
CH (Valine residue) 3.80-4.10 m
CH (Phenylalanine residue) 4.60 - 4.80 m
N-CHs ~2.90 s
CH (Isopropyl group, thiazole) ~3.30 sept
CHs (Isopropyl group, thiazole)  ~1.30 d
CH (Valine isopropyl group) ~2.10 m
CHs (Valine isopropyl group) 0.80-1.00 d

Expected 3C NMR Chemical Shifts (in CDCls, estimated)
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Carbon Assignment Expected Chemical Shift (ppm)
C=0 (Urea) 158 - 162
C=0 (Oxazolidinone) 155 - 158
C=0 (Amide) 170 - 174
Aromatic Carbons 125 - 140
Thiazole Carbons 115 - 155
CH (Oxazolidinone ring) 75 - 80
CHz (Benzyl groups) 35-45
CH (a-carbons) 50 - 60
N-CHs ~30
Isopropyl & Valine Carbons 15-35

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Wavenumber (cm—?) Functional Group

3300 - 3400 N-H stretching (amide)

3000 - 3100 C-H stretching (aromatic)

2850 - 3000 C-H stretching (aliphatic)

~1760 C=0 stretching (oxazolidinone)

~1680 C=0 stretching (amide I)

~1640 C=0 stretching (urea)

1510 - 1550 N-H bending (amide II)

1490 - 1600 C=C stretching (aromatic)

~1240 C-O stretching (ester-like in oxazolidinone)
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Mass Spectrometry (MS)

Expected Mass Spectrometric Data (Electrospray lonization - Positive Mode)

m/z Value Interpretation
606.3114 [M+H]* (Monoisotopic)
628.2933 [M+Na]*

Fragmentation of the side chains, loss of the
Key Fragments thiazole moiety, and cleavage of the amide

bonds are expected.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of
Desthiazolylmethyl ritonavir. These protocols are based on standard laboratory procedures
for the analysis of small organic molecules and pharmaceutical impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh approximately 5-10 mg of Desthiazolylmethyl ritonavir reference
standard.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIs) in a clean, dry NMR tube.

o Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative
analysis is required.

o Cap the NMR tube and gently agitate to ensure complete dissolution.
e Instrument Parameters (for a 400 MHz spectrometer):

o 'HNMR:
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 (depending on sample concentration).

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

o 13C NMR:

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30’).

Number of Scans: 1024 or more (due to lower natural abundance).

Spectral Width: 0 to 200 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale to the residual solvent peak or the internal standard
(TMS at 0 ppm).

[¢]

Integrate the peaks in the *H NMR spectrum.

o

Perform peak picking for both *H and 13C spectra.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid Desthiazolylmethyl ritonavir sample directly onto the
ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e Instrument Parameters:
o Mode: ATR.
o Spectral Range: 4000 - 400 cm~1.
o Resolution: 4 cm~2.
o Number of Scans: 16-32.

o Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

» Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Perform baseline correction if necessary.

o ldentify and label the major absorption peaks.

Mass Spectrometry (MS)

e Sample Preparation (for LC-MS):

o Prepare a stock solution of Desthiazolylmethyl ritonavir in a suitable solvent (e.qg.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

o Dilute the stock solution with the mobile phase to a final concentration of 1-10 pg/mL.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b561960?utm_src=pdf-body
https://www.benchchem.com/product/b561960?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Liquid Chromatography (LC) Parameters (for separation from other impurities):
o Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 pum).
o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.
o Gradient: A suitable gradient program to elute the compound of interest.
o Flow Rate: 0.2 - 0.4 mL/min.
o Injection Volume: 1-5 pL.
e Mass Spectrometry (MS) Parameters (e.g., Q-TOF or Orbitrap):

o lonization Mode: Electrospray lonization (ESI), positive.

o

Mass Range: m/z 100 - 1000.

[¢]

Capillary Voltage: 3-4 kV.

[¢]

Source Temperature: 120-150 °C.

[e]

Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain fragment

ions.
» Data Processing:

o Extract the mass spectrum for the chromatographic peak corresponding to
Desthiazolylmethyl ritonavir.

o Determine the accurate mass of the molecular ion ([M+H]*).

o Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

Visualizations
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The following diagrams illustrate key workflows and logical relationships relevant to the

analysis of Desthiazolylmethyl ritonavir.

Sample Handling

Ritonavir Bulk Drug or Formulation

Forced Degradation Study

(Acid, Base, Oxidative, Thermal, Photo)

Impurity Isolation/Enrichment

Stress Conditions
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Spectroscopic Analysis

NMR Spectroscopy

(Structure Elucidation)

(Functional Group Analysis)

IR Spectroscopy
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»| Data Processing & Analysis
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Technical Report / Certificate of Analysis
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Workflow for the analysis of Desthiazolylmethyl ritonavir.
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Logical relationship in identifying and controlling impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic and Analytical Profile of
Desthiazolylmethyl ritonavir (Ritonavir Impurity L)]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b561960#spectroscopic-data-nmr-ir-ms-
for-desthiazolylmethyl-ritonavir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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